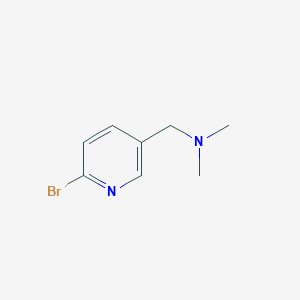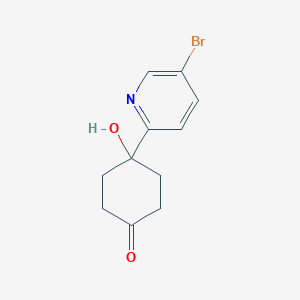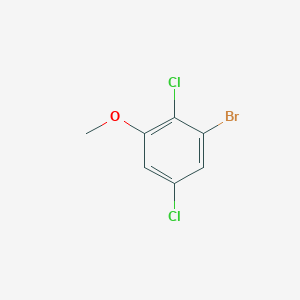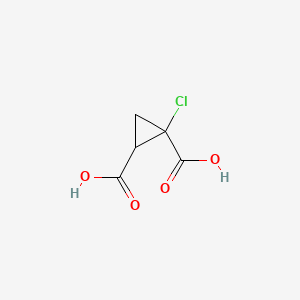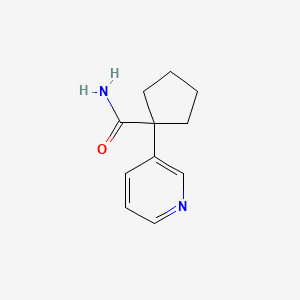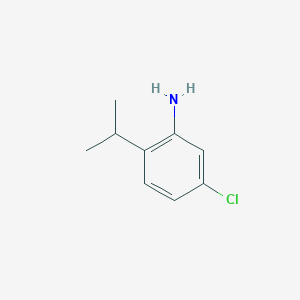
5-Chloro-2-(propan-2-yl)aniline; 95%
Übersicht
Beschreibung
5-Chloro-2-(propan-2-yl)aniline is an organic compound with a molecular formula of C9H12ClN . It’s a chemical that is often used in various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(propan-2-yl)aniline consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of this compound is 169.65 .Wissenschaftliche Forschungsanwendungen
Polyactive Biocides
5-Chloro-3-formylsalicylic acid, derived from 5-chlorosalicylic acid, condenses with nitromethane and anilines to produce 5-chloro-3-(2-nitroethenyl)-salicylic acid anilides. These compounds show potential as polyactive biocides with molluscicidal and fungicidal activities (Asaad, Grant, & Latif, 1988).
Kinetic Studies in Nucleophilic Substitution Reactions
Kinetic studies on the reactions of 2-chloro-2-propen-1-yl arenesulfonates with anilines in acetonitrile reveal significant insights. These studies help understand the effects of 2-chloro substituent in deactivating the allyl moiety and support an SN2 mechanism (Oh, Jeong, & Lee, 1998).
Structural Analysis of Isomeric Chloro-N-aniline
The structural differences between isomeric 3- and 4-chloro-N-anilines are explored, highlighting variations in the dihedral angles between the pyrrole and benzene rings. This research provides valuable insights into molecular geometry and intermolecular interactions (Su, Wang, Liu, & Li, 2013).
Metal Complexes with Aniline-Functionalized N-heterocyclic Carbene
Studies on Hg(II), Ag(I), and Au(I) complexes with aniline or pyridine-functionalized N-heterocyclic carbene offer insights into their synthesis, structure, and stabilization through intramolecular and intermolecular hydrogen bonding interactions (Zhuang, Lin, Zhuang, & Hwang, 2013).
Nanocomposite Formation with Conducting Polymers
Research shows that Poly(N-propane sulfonic acid aniline) can form nanocomposites with V2O5 xerogel, leading to increased electrical conductivity. This is significant for material science and nanotechnology applications (Zhao, Wang, Li, & Li, 2007).
Vibrational Spectra in Molecular Analysis
Vibrational characteristics of chloro-substituted anilines are analyzed for understanding the impact of chlorine on molecular properties. This research is crucial for understanding chemical reactivity and molecular structure (Karthick, Balachandran, Perumal, & Nataraj, 2013).
Synthesis of Novel Organic Compounds
Several studies focus on the synthesis of novel organic compounds utilizing chloro-aniline derivatives, which are essential in pharmaceuticals and material science. These include the synthesis of various heterocyclic compounds and quinolines (Walter, 1994).
Photocatalysis of Chlorinated Aniline
Investigations into the photocatalysis of chlorinated anilines, like 2-Chloroaniline, under UV light reveal that the reaction rate can be enhanced by introducing H2O2. This is crucial for environmental science, particularly in wastewater treatment (Chu, Choy, & So, 2007).
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives by aniline in different environments provide insights into molecular interactions and reaction mechanisms. This research has implications in analytical chemistry and sensor development (Geethanjali, Nagaraja, & Melavanki, 2015).
Eigenschaften
IUPAC Name |
5-chloro-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLXEGFPYVJSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

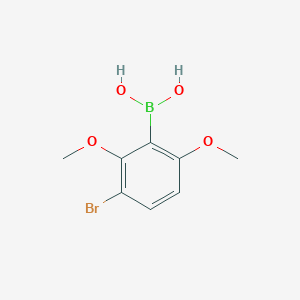
![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)

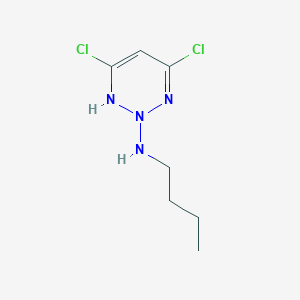
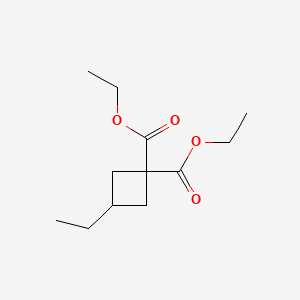
![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)
